Cryogenine

Description

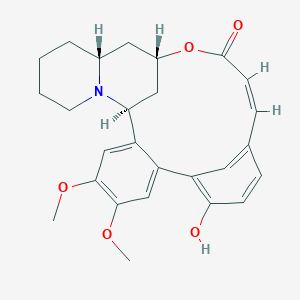

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099973 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10308-13-1 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryogenine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Cryogenine: A Technical Guide to its Discovery and Isolation from Heimia salicifolia

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the discovery and isolation of Cryogenine, also known as Vertine, a prominent quinolizidine alkaloid from the plant Heimia salicifolia. This document details the experimental protocols for its extraction and purification, presents quantitative data for yield analysis, and explores its known biological interactions.

Discovery and Significance

This compound is a key bioactive compound found in Heimia salicifolia, a flowering shrub native to the Americas. Traditionally, the plant has been used in folk medicine. Scientific investigations have identified this compound as one of the most abundant alkaloids in the plant, alongside lyfoline and lythrine. Its anti-inflammatory properties have been a subject of research, making its efficient isolation a crucial step for further pharmacological studies and potential drug development.[1]

Experimental Protocols for Isolation

The isolation of this compound from Heimia salicifolia involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following protocol is a detailed methodology based on established laboratory practices.

Plant Material and Extraction

-

Plant Material Preparation: 1 kg of powdered leaves from Heimia salicifolia is used as the starting material.

-

Methanolic Extraction: The powdered leaves are extracted with methanol (2 L) three times for one hour each. The extracts are then combined.

-

Concentration: The combined methanolic extract is concentrated under reduced pressure to yield a crude extract.

Acid-Base Extraction for Alkaloid Fractionation

-

Acidification: The crude extract is dissolved in 700 ml of 2% hydrochloric acid and filtered after 6 hours.

-

Extraction with Chloroform (Initial): The acidic filtrate is extracted with chloroform three times to remove non-alkaloidal compounds.

-

Basification: Ammonia is added to the aqueous layer to adjust the pH to 9.

-

Extraction of Alkaloidal Fraction: The basified solution is subsequently extracted with chloroform several times until the chloroform layer tests negative with Dragendorff's reagent, indicating the complete extraction of alkaloids.

-

Concentration: The chloroform extracts containing the alkaloids are combined and concentrated under reduced pressure to yield the total alkaloidal fraction.

Chromatographic Purification of this compound

-

Column Chromatography Setup: The alkaloidal fraction is subjected to column chromatography on a silica gel column (600 g, mesh size 40 µm).

-

Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform, followed by mixtures of increasing polarity:

-

Chloroform (CHCl₃)

-

CHCl₃:Methanol (MeOH) (95:5)

-

CHCl₃:MeOH (90:10)

-

CHCl₃:MeOH (80:20)

-

-

Fraction Collection and Analysis: Fractions of 30 ml each are collected and analyzed by Thin Layer Chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.

-

Pooling and Further Purification: Fractions containing similar alkaloid profiles are pooled. Specific fractions are further purified by column chromatography using a solvent system of CHCl₃:MeOH:NH₄OH (95:5:0.1 v/v) to yield pure this compound (identified as compound 6 in the source study).

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the isolation process described above, starting from 1 kg of powdered Heimia salicifolia leaves.

| Stage of Isolation | Product | Yield (g) | Percentage Yield (%) |

| Initial Extraction | Crude Methanolic Extract | 136 | 13.6 |

| Acid-Base Extraction | Total Alkaloidal Fraction | 12.6 | 1.26 |

| Column Chromatography | Pure this compound (Vertine) | 0.329 | 0.0329 |

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Heimia salicifolia.

Caption: Experimental workflow for the isolation of this compound.

Known Biological Interactions and Signaling Pathways

While the detailed molecular mechanisms of this compound are still under investigation, preliminary studies have highlighted its pharmacological potential. Research indicates that this compound possesses anti-inflammatory and antispasmodic properties.[2] The anti-inflammatory effects are suggested to be partly dependent on an intact pituitary-adrenal system and may involve the inhibition of prostaglandin synthase.[2] However, a specific, well-defined signaling pathway directly modulated by this compound has not yet been fully elucidated in the available literature. Further research is required to map its precise molecular targets and interactions within cellular signaling cascades.

The following diagram represents a hypothetical logical relationship for future investigation into this compound's mechanism of action, based on its known anti-inflammatory effects.

Caption: Hypothetical mechanism of action for this compound.

References

- 1. (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo(g)pyrido(2,1-d)(1,5)oxaazacyclohexadecin-8-one | C26H29NO5 | CID 5315204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Cryogenine's Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, a quinolizidine alkaloid first isolated from the plant Heimia salicifolia, has garnered significant interest within the scientific community for its diverse pharmacological effects. Also known as vertine, this natural compound has been traditionally used in Mexican folk medicine. Modern research has begun to elucidate the mechanisms behind its wide range of biological activities, which include anti-inflammatory, vasodilatory, sedative, hypotensive, anticholinergic, and antispasmodic effects. This technical guide provides a comprehensive review of the current understanding of this compound's biological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its ability to inhibit prostaglandin synthesis. Prostaglandins are key mediators of inflammation, and their inhibition is a common target for anti-inflammatory drugs.

Quantitative Data:

| Activity | Method | Result | Reference |

| Prostaglandin Synthetase Inhibition | In vitro assay using bovine seminal vesicles | 2.48 times more potent than aspirin | [1] |

| Antimalarial Activity (as Vertine) | In vitro assay | IC50: 10.9 µM | [2] |

Experimental Protocol: Prostaglandin Synthetase Inhibition Assay

A common method to assess the inhibition of prostaglandin synthesis involves using a microsomal fraction from bovine seminal vesicles, which is a rich source of prostaglandin synthetase (cyclooxygenase).

-

Preparation of Enzyme: A microsomal pellet is prepared from homogenized bovine seminal vesicles through differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., Tris-HCl) to a specific protein concentration.

-

Incubation: The reaction mixture contains the enzyme preparation, a cofactor solution (containing glutathione and hydroquinone), and the test compound (this compound) or a reference standard (e.g., aspirin, indomethacin) at various concentrations. The mixture is pre-incubated at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid, the substrate for prostaglandin synthesis.

-

Termination and Extraction: After a defined incubation period, the reaction is terminated by acidification. The formed prostaglandins are then extracted using an organic solvent like ethyl acetate.

-

Quantification: The amount of prostaglandins (commonly PGE2) produced is quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Inhibition: The percentage of inhibition by the test compound is calculated by comparing the amount of prostaglandin produced in the presence of the compound to that in the control (vehicle-treated) samples. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.

Signaling Pathway:

The anti-inflammatory action of this compound, through the inhibition of prostaglandin synthetase (cyclooxygenase), is a critical pathway in mitigating the inflammatory response.

Figure 1: Inhibition of Prostaglandin Synthesis by this compound.

Vasodilatory Activity

This compound exhibits vasodilatory effects, contributing to its hypotensive properties. This action is believed to be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway in vascular endothelial and smooth muscle cells.

Experimental Protocol: Assessment of Vasodilation in Isolated Aortic Rings

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to induce a stable tonic contraction.

-

Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The changes in isometric tension are recorded using a force transducer. Vasodilation is measured as the percentage of relaxation from the pre-contracted tone.

-

Investigation of Mechanism: To elucidate the involvement of the NO/cGMP pathway, experiments can be repeated in the presence of specific inhibitors, such as L-NAME (an inhibitor of nitric oxide synthase) or ODQ (an inhibitor of soluble guanylate cyclase).

Signaling Pathway:

The vasodilatory effect of this compound likely involves the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent activation of the cGMP pathway in smooth muscle cells.

Figure 2: Proposed Vasodilatory Signaling Pathway of this compound.

Sedative and Anxiolytic Activities

This compound has been reported to possess sedative and tranquilizing properties, suggesting its potential as a central nervous system depressant.

Experimental Protocol: Open Field Test for Sedative Activity

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.

-

Apparatus: A square arena with walls is used. The floor is typically divided into a grid of equal squares.

-

Animal Acclimatization: Animals are allowed to acclimate to the testing room for a specific period before the experiment.

-

Drug Administration: Animals are administered with different doses of this compound or a vehicle control, typically via intraperitoneal injection.

-

Observation: After a set period post-administration, each animal is placed in the center of the open field, and its behavior is recorded for a defined duration (e.g., 5-10 minutes).

-

Parameters Measured: Key parameters include the number of squares crossed (horizontal activity), the number of rearings (vertical activity), and the time spent in the center of the arena. A significant decrease in horizontal and vertical activity is indicative of a sedative effect.

Hypotensive Activity

The vasodilatory effects of this compound contribute to its observed hypotensive activity.

Experimental Protocol: Blood Pressure Measurement in Rats

-

Animal Model: Normotensive or hypertensive rat models (e.g., spontaneously hypertensive rats, SHR) can be used.

-

Anesthesia and Cannulation: Rats are anesthetized, and a catheter is inserted into a major artery (e.g., carotid or femoral artery) for direct blood pressure measurement. A venous catheter may also be inserted for drug administration.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

-

Drug Administration: Different doses of this compound are administered intravenously, and the changes in blood pressure and heart rate are continuously monitored.

-

Data Analysis: The dose-response relationship for the hypotensive effect is determined by calculating the percentage decrease in MAP from the baseline for each dose.

Anticholinergic and Antispasmodic Activities

This compound has been shown to exhibit anticholinergic and antispasmodic effects, suggesting its ability to interfere with cholinergic neurotransmission and reduce smooth muscle contractility.[3]

Experimental Protocol: Isolated Guinea Pig Ileum for Antispasmodic Activity

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

-

Induction of Contractions: Contractions are induced by adding a spasmogen, such as acetylcholine or histamine, to the organ bath.

-

Application of this compound: Once stable, reproducible contractions are achieved, cumulative concentrations of this compound are added to assess its relaxant effect on the pre-contracted tissue.

-

Measurement of Inhibition: The inhibitory effect is quantified as the percentage reduction in the amplitude of the induced contractions. The IC50 value can be calculated from the concentration-response curve.

-

Anticholinergic Assessment: To specifically assess anticholinergic activity, a concentration-response curve for acetylcholine is generated in the absence and presence of a fixed concentration of this compound. A rightward shift of the acetylcholine curve indicates competitive antagonism at muscarinic receptors.

Conclusion

This compound is a multifaceted alkaloid with a broad spectrum of biological activities that warrant further investigation. Its demonstrated anti-inflammatory, vasodilatory, sedative, hypotensive, and antispasmodic properties make it a promising candidate for the development of new therapeutic agents. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural compound. Further studies are essential to fully characterize its mechanisms of action, establish its safety and efficacy in preclinical and clinical settings, and explore its potential applications in treating a variety of pathological conditions.

References

An In-depth Technical Guide to Cryogenine: Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, also known as vertine, is a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia.[1] This natural product has garnered interest for its notable anti-inflammatory properties.[1] Structurally, it is a complex macrocyclic compound belonging to the biphenyl quinolizidine lactone class of alkaloids. This guide provides a detailed overview of its chemical structure, stereochemistry, and known biological activities, along with relevant experimental data and methodologies.

Chemical Structure and Stereochemistry

This compound possesses a complex polycyclic structure characterized by a quinolizidine core linked to a substituted biphenyl ether system, forming a large lactone ring.

Systematic Name and Molecular Formula

-

IUPAC Name : (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1]oxaazacyclohexadecin-8-one

-

Molecular Formula : C₂₆H₂₉NO₅

Core Structural Features

The molecule is classified as a dimethoxybenzene, a member of phenols, a quinolizidine alkaloid, and an enoate ester. Its biosynthesis has been shown to involve phenylalanine as a precursor.

Stereochemistry

This compound is a chiral molecule with a defined absolute configuration at its stereocenters, as specified by its IUPAC name. The key stereochemical descriptors are:

-

(4aR, 6S, 20S) : These designate the absolute configuration at the respective chiral carbon centers using the Cahn-Ingold-Prelog (R/S) priority rules.

-

(9Z) : This describes the geometry of the endocyclic double bond within the macrocycle as Z (zusammen), indicating that the higher-priority substituents are on the same side of the double bond.

The specific spatial arrangement of these centers is crucial for its biological activity. The absolute configuration of this compound (vertine) has been confirmed through X-ray crystallography.[2][3]

2D Chemical Structure of this compound

Physicochemical and Biological Data

| Property | Value | Reference / Source |

| Molecular Weight | 435.5 g/mol | PubChem |

| Molecular Formula | C₂₆H₂₉NO₅ | PubChem |

| CAS Number | 10308-13-1 | PubChem |

| Melting Point | Data not available | - |

| Specific Optical Rotation ([α]D) | Data not available | - |

| ¹H NMR Data | Data not available in tabulated format | - |

| ¹³C NMR Data | Data not available in tabulated format | - |

| Anti-inflammatory Activity (Quantitative) | Data not available (e.g., IC₅₀, ED₅₀) | - |

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of alkaloids from Heimia salicifolia, including this compound, are suggested to be mediated, at least in part, through the inhibition of prostaglandin synthesis .[1] Prostaglandins, particularly PGE₂, are key lipid mediators of inflammation, pain, and fever. They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting this pathway, this compound can reduce the downstream inflammatory response.

Below is a diagram illustrating the proposed point of intervention for this compound in the prostaglandin synthesis pathway.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Detailed modern experimental protocols for the isolation and characterization of this compound are sparse in the literature. The following sections provide a generalized methodology based on standard phytochemical techniques for alkaloid extraction and analysis, supplemented by information from historical literature.

General Protocol for Isolation of this compound from Heimia salicifolia

This protocol is a representative workflow for the extraction and isolation of quinolizidine alkaloids.

-

Plant Material Collection and Preparation : The aerial parts of Heimia salicifolia are collected, air-dried in the shade, and ground into a coarse powder.

-

Extraction : The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract a broad range of metabolites.

-

Acid-Base Partitioning :

-

The crude alcoholic extract is concentrated under reduced pressure.

-

The residue is acidified with 2-5% hydrochloric acid (HCl) and filtered to remove non-alkaloidal material.

-

The acidic aqueous solution is then washed with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and acidic compounds.

-

The aqueous layer is basified to a pH of 9-10 using ammonium hydroxide (NH₄OH) to precipitate the free alkaloids.

-

The basified solution is then repeatedly extracted with a solvent such as dichloromethane or chloroform to obtain the total crude alkaloid fraction.

-

-

Chromatographic Purification :

-

The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

-

Elution is performed using a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light and/or with Dragendorff's reagent.

-

Fractions containing compounds with similar Rf values are pooled.

-

-

Final Purification : Pooled fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Caption: Generalized workflow for the isolation of this compound.

Protocol for Structural Characterization

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula (C₂₆H₂₉NO₅) of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, MeOD) on a high-field spectrometer (e.g., 400-600 MHz).

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign all signals unequivocally.

-

-

X-ray Crystallography : For unambiguous determination of the three-dimensional structure and absolute stereochemistry, single crystals of this compound are grown (e.g., by slow evaporation from a suitable solvent) and analyzed using single-crystal X-ray diffraction.[2][3]

Conclusion

This compound is a structurally complex and stereochemically defined quinolizidine alkaloid with established anti-inflammatory properties. Its proposed mechanism involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade. While its core structure and stereochemistry are well-documented, a significant gap exists in the public domain regarding detailed quantitative biological data and modern, reproducible experimental protocols. Further research is warranted to fully elucidate its pharmacological profile, establish precise IC₅₀/ED₅₀ values, and explore its potential as a lead compound for the development of novel anti-inflammatory agents.

References

Cryogenine: A Technical Guide on its Ethnobotanical Roles and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryogenine, a biphenylquinolizidine lactone alkaloid primarily isolated from Heimia salicifolia (Sinicuichi) and Heimia myrtifolia, has a rich history of traditional use in Mexican and Central American ethnobotany. Traditionally, it has been employed to treat a variety of ailments, including fever, pain, and inflammatory conditions. Pharmacological studies, though often dated, have substantiated its anti-inflammatory properties, suggesting a mechanism of action involving the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound, its known pharmacological effects, and detailed protocols for key experiments relevant to its study. While quantitative data on this compound's potency is sparse in publicly available literature, this guide aims to equip researchers with the foundational knowledge and methodological frameworks to further investigate this promising natural compound.

Ethnobotanical Heritage of this compound from Heimia salicifolia

Heimia salicifolia, commonly known as Sinicuichi or "sun opener," has been utilized for centuries in traditional medicine by indigenous peoples of Mexico and Central America.[1][2] The leaves of the plant are the primary source of this compound and other related alkaloids.

Traditional Preparations and Uses:

The most common traditional preparation involves creating a fermented beverage. Freshly collected leaves are wilted, placed in water, and left to ferment in the sun for at least 24 hours.[1][2][3] This "elixir of the sun" is then consumed for its purported therapeutic and psychoactive effects.[2][3] Other preparations include brewing the leaves into a tea or creating a salve for topical applications.[1][4] A typical dose for traditional preparations is around 10g of dried leaves.[4]

Documented Ethnobotanical Applications:

The traditional uses of Heimia salicifolia are diverse, reflecting its perceived broad therapeutic potential. These include:

-

Anti-inflammatory and Analgesic: Used to alleviate pain and swelling associated with various conditions.[1]

-

Antipyretic: Employed to reduce fever.[1]

-

Wound Healing: Applied topically as a salve to open wounds to stem bleeding and promote healing.[1][4]

-

Diuretic and Laxative: Utilized to increase urine output and relieve constipation.[4]

-

Fertility Aid: Used in baths and teas to promote conception in women experiencing infertility.[1][2]

-

Spiritual and Divinatory: Consumed in ceremonial contexts to induce a state of euphoria and for divination.[1][2]

-

Other Uses: Traditional applications also extend to treating high blood pressure, edema, and parasitic worms.[1][4]

Pharmacological Profile of this compound

Pharmacological research on this compound, though limited, supports its traditional use as an anti-inflammatory agent. The primary mechanism of action is believed to be the inhibition of prostaglandin synthesis.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preclinical studies, with a potency often qualitatively compared to that of aspirin. The primary mechanism is attributed to the inhibition of prostaglandin synthesis, key mediators of inflammation.

Quantitative Anti-inflammatory Data:

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as IC50 or ED50 values, for its anti-inflammatory activity. While older studies anecdotally compare its efficacy to aspirin, precise dose-response data is not publicly available. The following table is provided as a template for researchers to populate as new data becomes available.

| Compound | Assay | IC50 (µM) | ED50 (mg/kg) | Reference |

| This compound | Prostaglandin Synthesis Inhibition | Data Not Available | Data Not Available | |

| This compound | Carrageenan-induced Paw Edema | Data Not Available | Data Not Available | |

| Aspirin | Prostaglandin Synthesis Inhibition | Reference Value | Reference Value |

Other Pharmacological Effects

Beyond its anti-inflammatory properties, this compound has been reported to exhibit other biological activities:

-

Antispasmodic: Demonstrates relaxant effects on smooth muscle.

-

Ataractic (Tranquilizing): Exhibits calming or sedative effects in animal models.

Experimental Protocols

To facilitate further research into the pharmacological properties of this compound, detailed methodologies for key in vivo and in vitro assays are provided below.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Compound Administration: this compound (or vehicle for the control group) is administered orally or intraperitoneally at predetermined doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or aspirin) is also included.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin Synthesis

This assay determines the direct inhibitory effect of a compound on the enzymes responsible for prostaglandin synthesis, primarily cyclooxygenase (COX).

Protocol:

-

Enzyme Source: Purified COX-1 and COX-2 enzymes (ovine or human recombinant) are used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary co-factors (e.g., hematin, glutathione) is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution to lower the pH (e.g., HCl).

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Mechanism of Action and Experimental Workflow

Proposed Anti-inflammatory Signaling Pathway

The primary proposed mechanism of action for this compound's anti-inflammatory effect is the inhibition of prostaglandin synthesis. This can be visualized as an interruption of the arachidonic acid cascade.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of COX enzymes.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The logical flow for investigating the anti-inflammatory properties of this compound can be outlined as follows:

References

Navigating the Therapeutic Potential of Cryogenine: A Technical Guide to Preliminary In-Vitro Screening for Novel Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryogenine, a quinolizidine alkaloid isolated from the flowering plant Heimia salicifolia, has been traditionally recognized for its anti-inflammatory properties.[1] However, the full spectrum of its therapeutic potential remains largely unexplored. This technical guide provides a comprehensive framework for the preliminary in-vitro screening of this compound to identify and validate novel therapeutic targets. The following sections detail proposed experimental protocols, data presentation strategies, and conceptual workflows to systematically investigate the pharmacological profile of this promising natural compound.

Preliminary Phytochemical and Cytotoxicity Assessment

Prior to investigating novel therapeutic targets, it is essential to confirm the identity and purity of the this compound isolate and to determine its cytotoxic profile. This initial phase ensures the reliability of subsequent screening data and establishes a safe concentration range for cell-based assays.

Qualitative Alkaloid Confirmation Tests

A battery of classic colorimetric tests can be employed for the preliminary confirmation of the alkaloid nature of the this compound sample. These tests are based on the principle that alkaloids form precipitates with heavy metal iodides or other specific reagents.

Table 1: Qualitative Tests for Alkaloid Confirmation

| Test Name | Reagent Composition | Positive Result Observation |

| Mayer's Test | Potassium mercuric iodide solution | Cream-colored precipitate |

| Dragendorff's Test | Solution of potassium bismuth iodide | Reddish-brown precipitate |

| Wagner's Test | Iodine in potassium iodide solution | Reddish-brown precipitate |

| Hager's Test | Saturated solution of picric acid | Yellow precipitate |

Experimental Protocol: General Procedure for Qualitative Alkaloid Tests

-

Sample Preparation: Dissolve a small amount of the this compound extract or isolated compound in dilute hydrochloric acid.

-

Reagent Addition: To separate aliquots of the acidic solution, add a few drops of Mayer's, Dragendorff's, Wagner's, and Hager's reagents, respectively.

-

Observation: Observe the formation of any precipitate, noting its color. The formation of a precipitate in these tests provides a positive indication for the presence of an alkaloid.[2][3][4][5]

Cytotoxicity Screening

Establishing the concentration-dependent toxicity of this compound across various cell lines is a critical step to determine the therapeutic window for subsequent in-vitro assays.

Table 2: Proposed Cytotoxicity Data for this compound (Hypothetical)

| Cell Line | Cell Type | Assay Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 75.4 |

| RAW 264.7 | Mouse Macrophage | AlamarBlue | 88.2 |

| Jurkat | Human T-lymphocyte | CellTiter-Glo | 65.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Screening for Novel Therapeutic Targets

Based on its known anti-inflammatory effects and classification as an alkaloid, a targeted screening approach can be initiated to identify novel molecular targets. This can involve a combination of receptor binding assays, enzyme inhibition assays, and cell-based functional assays.

Proposed Workflow for In-Vitro Screening

The following diagram illustrates a logical workflow for the preliminary in-vitro screening of this compound.

Target-Based Screening: Enzyme and Receptor Assays

Given the diverse biological activities of alkaloids, screening this compound against panels of common drug targets is a rational starting point.

Table 3: Potential Target Classes for this compound Screening (Hypothetical Data)

| Target Class | Specific Target Example | Assay Type | Result (e.g., % Inhibition @ 10 µM) |

| Kinases | Cyclooxygenase-2 (COX-2) | Enzyme Activity Assay | 68% |

| Mitogen-activated protein kinase (MAPK) | Enzyme Activity Assay | 45% | |

| G-Protein Coupled Receptors (GPCRs) | Opioid Receptors (µ, δ, κ) | Radioligand Binding Assay | < 10% |

| Cannabinoid Receptors (CB1, CB2) | Radioligand Binding Assay | 32% (CB2) | |

| Ion Channels | Voltage-gated Sodium Channels | Electrophysiology | 25% |

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid).

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction and stop it after a defined period.

-

Product Detection: Measure the product (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Elucidation of Signaling Pathways

Once a primary "hit" is identified, the next step is to investigate the downstream signaling pathways modulated by this compound. Based on its known anti-inflammatory properties and potential inhibition of enzymes like COX-2 and MAPK, a hypothetical signaling cascade can be proposed.

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a potential mechanism of action for this compound in the context of inflammation, involving the MAPK and NF-κB signaling pathways.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

-

Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) and stimulate them with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary in-vitro screening of this compound to uncover novel therapeutic targets. The proposed workflows and experimental protocols provide a foundation for a comprehensive investigation into the pharmacological properties of this alkaloid. Positive findings from this initial screening phase would warrant further validation through more advanced in-vitro and in-vivo models to fully elucidate the therapeutic potential of this compound. The exploration of natural compounds like this compound is a promising avenue for the discovery of new medicines to address unmet medical needs.

References

- 1. (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo(g)pyrido(2,1-d)(1,5)oxaazacyclohexadecin-8-one | C26H29NO5 | CID 5315204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Phytochemical Screening and Evaluation of Analgesic Activity of Oroxylum indicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Blueprint of Cryogenine: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of cryogenine, a pharmacologically significant quinolizidine alkaloid found in Heimia species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, pharmacology, and medicinal chemistry.

Introduction

This compound, also known as vertine, is the most abundant alkaloid in Heimia salicifolia and is recognized for its anti-inflammatory, antispasmodic, sedative, and tranquilizer properties[1][2]. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, enabling metabolic engineering efforts, and exploring the synthesis of novel derivatives with enhanced therapeutic potential. This guide synthesizes current knowledge on the precursors, intermediates, and enzymatic steps involved in this compound formation, supported by available quantitative data and detailed experimental protocols.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that merges two primary metabolic pathways: the lysine and the phenylalanine pathways. L-lysine serves as the precursor for the quinolizidine core, while L-phenylalanine provides the C6-C3 phenylpropanoid unit.

The initial committed step in the pathway is the decarboxylation of L-lysine to cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC) . Cadaverine then undergoes oxidative deamination and cyclization to form the characteristic quinolizidine skeleton.

The phenylalanine-derived C6-C3 unit is hydroxylated to form a dihydroxyphenyl intermediate. This is then believed to condense with a derivative of the quinolizidine core. A key confirmed intermediate in this pathway is cis-4-(3,4-dihydroxyphenyl)-quinolizidin-2-one , which has been shown to be an effective precursor for this compound (vertine).

Subsequent modifications, including further hydroxylations and O-methylation, are necessary to yield the final this compound molecule. These latter steps are thought to be catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs) , respectively, based on analogous reactions in other plant alkaloid biosynthetic pathways.

dot

Caption: Proposed biosynthetic pathway of this compound in Heimia species.

Quantitative Data

Quantitative analysis of alkaloid content in Heimia salicifolia reveals that this compound is the most predominant alkaloid. Furthermore, studies on enzyme activity have indicated a potential feedback regulation mechanism where this compound inhibits the activity of lysine decarboxylase (LDC), the first committed enzyme in its biosynthetic pathway.

| Compound | Plant Part | Concentration/Activity | Reference |

| This compound (Vertine) | Aerial Parts | Most concentrated alkaloid | [1] |

| Lyfoline | Aerial Parts | Second most abundant alkaloid | [3] |

| Lythrine | Aerial Parts | Third most abundant alkaloid | [3] |

| Lysine Decarboxylase | Heimia salicifolia cultures | Activity reduced to 16% in the presence of 5 mM vertine | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Lysine Decarboxylase (LDC) Enzyme Assay

This protocol is a generalized method for determining the activity of LDC from plant tissues.

Objective: To quantify the enzymatic activity of LDC by measuring the rate of cadaverine or CO2 production from L-lysine.

Materials:

-

Fresh or frozen Heimia salicifolia tissue

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).

-

Assay Buffer: 500 mM Sodium Acetate Buffer, pH 6.0.

-

Substrate: 100 mM L-Lysine monohydrochloride solution in Assay Buffer.

-

Cofactor: 50 mM Pyridoxal 5'-phosphate (PLP) solution in Assay Buffer.

-

Liquid scintillation cocktail

-

[U-¹⁴C]-L-lysine (radiolabeled substrate)

Procedure:

-

Enzyme Extraction:

-

Homogenize plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay (Radiolabel Method):

-

Prepare a reaction mixture containing Assay Buffer, PLP, and the enzyme extract.

-

Initiate the reaction by adding the L-lysine substrate, including a known amount of [U-¹⁴C]-L-lysine.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

The product, [¹⁴C]-cadaverine, can be separated from the unreacted [¹⁴C]-lysine by solvent extraction (e.g., with toluene) after alkalinization[2].

-

Quantify the radioactivity of the extracted cadaverine using a liquid scintillation counter.

-

Enzyme activity is expressed as pmol or nmol of product formed per minute per mg of protein.

-

dot

Caption: Experimental workflow for the Lysine Decarboxylase (LDC) enzyme assay.

Cytochrome P450 Hydroxylation Assay (Putative)

This protocol describes a general method for assaying the activity of microsomal cytochrome P450 enzymes involved in hydroxylation reactions.

Objective: To detect and quantify the hydroxylation of a putative precursor in the this compound pathway.

Materials:

-

Heimia salicifolia tissue

-

Microsome Isolation Buffer: 100 mM potassium phosphate buffer (pH 7.5), 0.5 M sucrose, 10 mM EDTA, 20 mM β-mercaptoethanol, and 1% (w/v) PVP.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

Substrate: Putative precursor of this compound (e.g., a phenylquinolizidine intermediate).

-

Cofactor: NADPH.

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold Microsome Isolation Buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing Assay Buffer, the isolated microsomes, and the substrate.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time, then terminate the reaction (e.g., by adding an organic solvent like ethyl acetate).

-

Extract the product with the organic solvent.

-

Analyze the extract by HPLC to separate and quantify the hydroxylated product.

-

O-Methyltransferase (OMT) Assay (Putative)

This protocol outlines a general procedure for measuring the activity of OMTs.

Objective: To detect the transfer of a methyl group to a hydroxylated precursor of this compound.

Materials:

-

Crude or purified enzyme extract from Heimia salicifolia.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate: A hydroxylated intermediate of the this compound pathway.

-

Methyl Donor: S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM or [¹⁴C]-SAM).

-

HPLC system or thin-layer chromatography (TLC) setup.

Procedure:

-

Enzyme Assay:

-

Combine the enzyme, substrate, and Assay Buffer in a reaction tube.

-

Start the reaction by adding radiolabeled SAM.

-

Incubate at a suitable temperature (e.g., 30°C).

-

Stop the reaction and extract the methylated product.

-

Separate the product from the unreacted substrate using HPLC or TLC.

-

Quantify the radioactivity in the product spot/peak to determine enzyme activity.

-

Conclusion

The biosynthesis of this compound in Heimia species is a fascinating example of the convergence of primary metabolic pathways to produce a complex, bioactive secondary metabolite. While the key precursors and some intermediates have been identified, further research is required to fully elucidate the enzymatic machinery responsible for the later steps of its formation, particularly the condensation, hydroxylation, and methylation reactions. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intriguing biosynthetic pathway, with the ultimate goal of harnessing its potential for pharmaceutical applications.

References

physicochemical properties and solubility profile of Cryogenine

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Cryogenine

Introduction

This compound, also known as vertine, is a biphenylquinolizidine lactone alkaloid isolated from plants of the Heimia genus, such as Heimia salicifolia[1]. It is recognized for its anti-inflammatory properties[2][3]. This technical guide provides a comprehensive overview of the known , intended for researchers, scientists, and professionals in drug development. The document outlines key data in structured tables and describes general experimental protocols for determining these properties.

Physicochemical Properties

This compound is a complex natural product with distinct physical and chemical characteristics. These properties are fundamental to its handling, formulation, and biological activity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (10α)-4,5-dimethoxy-2-hydroxylythran-12-one | [1] |

| Synonyms | Vertine | [1][3] |

| Chemical Formula | C₂₆H₂₉NO₅ | [1][4] |

| Molecular Weight | 435.520 g/mol | [1][3] |

| Melting Point | 250–251 °C (freebase form) | [1] |

| Boiling Point | Data not available (likely to decompose) | |

| pKa | Data not available | |

| Appearance | Produces a purple spot with diazotized p-nitroaniline spray on TLC plates. | [1] |

Solubility Profile

The solubility of this compound is a critical factor for its application in both in vitro and in vivo studies. The compound's solubility has been characterized in various organic solvents and aqueous systems. A summary of its solubility is provided in Table 2.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature | Source |

| Water | Insoluble | Not specified | [1] |

| Petroleum Ether | Insoluble | Not specified | [1] |

| Chloroform | Soluble | Not specified | [1] |

| Methylene Chloride | Soluble | Not specified | [1] |

| Benzene | Soluble | Not specified | [1] |

| Methanol | Soluble | Not specified | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | Not specified | [2] |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | Not specified | [2] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | Not specified | [2] |

pH-Dependent Solubility

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the physicochemical and solubility properties of alkaloids like this compound.

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is determined using a capillary melting point apparatus.

-

Sample Preparation: A small, finely powdered sample of dry this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility[9].

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a constant-temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspension is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9][10]. A standard calibration curve is used to quantify the concentration accurately.

Determination of pH-Dependent Solubility

This protocol is a variation of the shake-flask method to assess solubility across a range of pH values.

-

Buffer Preparation: A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) are prepared.

-

Equilibration and Quantification: The shake-flask method described in section 3.2 is followed for each buffer.

-

pH Measurement: The pH of each solution is measured both before and after equilibration to ensure it remains constant[11].

-

Data Analysis: The measured solubility is plotted against the final equilibrium pH to generate a pH-solubility profile.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of this compound's physicochemical and solubility properties.

Caption: Workflow for characterizing this compound properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo(g)pyrido(2,1-d)(1,5)oxaazacyclohexadecin-8-one | C26H29NO5 | CID 5315204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]

Cryogenine: A Technical Guide to its Potential as a Lead Compound in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cryogenine, a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia, has demonstrated a range of significant pharmacological activities, positioning it as a compound of interest for drug discovery.[1][2] Traditionally, Heimia salicifolia has been used in folk medicine for its antipyretic, anti-inflammatory, diuretic, and antispasmodic properties.[1][3] Modern research has focused on its principal alkaloid, this compound (also known as vertine), identifying it as the source of many of these effects.[2] This technical guide provides a consolidated overview of this compound's biological activities, mechanism of action, and key experimental evaluations, presenting its potential as a foundational molecule, or lead compound, for the development of novel therapeutics.

Pharmacological Profile

This compound exhibits a diverse pharmacological profile characterized by several key activities. The primary clinically observed effects include anti-inflammatory, sedative (ataractic), hypotensive, and antispasmodic actions.[2] Further studies have confirmed its potential as an analgesic and moderate antimalarial agent.[4]

Quantitative Bioactivity Data

While extensive dose-response studies are not widely available in recent literature, key quantitative and comparative data have been established. These findings are crucial for assessing the compound's potency and therapeutic potential.

Table 1: In Vitro Bioactivity of this compound

| Activity | Target/Assay | Result | Comparator | Reference |

|---|---|---|---|---|

| Anti-inflammatory | Prostaglandin Synthetase Inhibition | 2.48x potency of Aspirin | Aspirin | [5] |

| Antimalarial | Plasmodium falciparum | IC₅₀: 10.9 µM | - |

Table 2: Qualitative In Vivo Pharmacological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Effective against established inflammation in adjuvant arthritis models. | [5] |

| Sedative / Ataractic | Induces a tranquilizing effect, which does not appear to be dependent on catecholamine blockade. | [2][3] |

| Hypotensive | Clinically observed to lower blood pressure. | [2] |

| Vasodilator | Contributes to the hypotensive effect. | [2] |

| Antispasmodic | Demonstrates musculotropic (direct muscle-relaxing) activity on isolated tissues. | [2][3] |

| Anticholinergic | Clinically observed effect. | [2] |

Mechanism of Action

The primary elucidated mechanism for this compound's potent anti-inflammatory effects is the inhibition of prostaglandin synthase (cyclooxygenase or COX enzymes).[5][6] Prostaglandins are key lipid mediators of inflammation, pain, and fever. By inhibiting their synthesis, this compound effectively disrupts the inflammatory cascade. This action explains its observed anti-inflammatory and analgesic properties.[5]

The sedative and hypotensive effects are not as well-defined at the molecular level but are considered distinct activities of the alkaloid.[2][3]

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the pathway responsible for prostaglandin synthesis and highlights the inhibitory action of this compound.

Key Experimental Protocols

The anti-inflammatory and antispasmodic activities of this compound have been evaluated using classical pharmacological assays. The methodologies for two of the most relevant assays are detailed below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.[2][7] The irritant carrageenan induces a reproducible inflammatory response characterized by edema (swelling).[8]

Objective: To quantify the ability of a test compound to reduce paw edema over time compared to a control group.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

1% (w/v) Lambda Carrageenan suspension in sterile 0.9% saline

-

Test compound (this compound) solution/suspension

-

Reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle (solvent for test compound)

-

Plebysmometer or digital calipers

-

Syringes and needles (intraperitoneal and intraplantar)

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.[7]

-

Fasting: Rats are fasted overnight before the experiment with free access to water.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured up to the ankle joint using a plethysmometer. This is the baseline (V₀) reading.[9]

-

Compound Administration: Animals are divided into groups (e.g., Vehicle Control, Reference Drug, this compound dose 1, this compound dose 2). The test compound, reference drug, or vehicle is administered, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection.[2][9]

-

Induction of Inflammation: 0.1 mL of 1% carrageenan suspension is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]

-

Paw Volume Measurement: Paw volume is measured again at specific time intervals after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[9] Let these readings be Vₜ.

-

Calculation:

-

The degree of edema at each time point is calculated as: Edema (mL) = Vₜ - V₀.

-

The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Data Analysis: Results are typically expressed as the mean ± SEM. Statistical significance between the treated and control groups is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.[10] An ED₅₀ value can be calculated from the dose-response data.[9]

Isolated Guinea Pig Ileum Assay

This classic in vitro assay is used to assess the spasmogenic (contractile) or spasmolytic (relaxant) activity of compounds on smooth muscle tissue.[1] The guinea pig ileum is highly sensitive to various autocoids, including histamine and acetylcholine, making it an excellent model for studying drug-receptor interactions and antispasmodic effects.[4]

Objective: To determine if this compound can inhibit contractions induced by a known spasmogen (e.g., histamine), indicating an antispasmodic (relaxant) effect.

Materials:

-

Guinea pig (250-400g)

-

Student Organ Bath apparatus with an isotonic transducer and kymograph or data acquisition system.[1]

-

Tyrode's physiological salt solution, maintained at 32-37°C and aerated with carbogen (95% O₂ / 5% CO₂).[1][10]

-

Histamine stock solution (e.g., 10 µg/mL)

-

Test compound (this compound) solution

-

Surgical instruments

Procedure:

-

Animal Sacrifice and Tissue Dissection: The guinea pig is humanely sacrificed. The abdomen is opened, and a segment of the terminal ileum is identified and excised.[11]

-

Tissue Preparation: A 2-3 cm portion of the ileum is cleaned of its mesenteric attachment and the luminal contents are gently flushed with warm Tyrode's solution.[1]

-

Mounting: The ileum segment is mounted in the organ bath filled with Tyrode's solution. The lower end is attached to a tissue holder, and the upper end is connected to the isotonic transducer under a resting tension of approximately 0.5-1.0 g.[1][10]

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 10-15 minutes.[4]

-

Dose-Response to Agonist: A cumulative or non-cumulative dose-response curve for a standard agonist like histamine is recorded to establish the normal contractility of the tissue. Doses are added to the bath, and the resulting contraction is recorded. The tissue is washed between doses.

-

Testing for Antagonism:

-

After washing and re-equilibration, the tissue is pre-incubated with a specific concentration of this compound for a set period.

-

The dose-response curve for histamine is then repeated in the presence of this compound.

-

-

Analysis: A rightward shift in the histamine dose-response curve in the presence of this compound indicates a competitive antagonistic (relaxant) effect. The degree of antagonism can be quantified to determine the compound's potency as a spasmolytic agent.

Potential as a Lead Compound

A lead compound is a chemical entity with confirmed pharmacological activity that serves as the starting point for medicinal chemistry efforts to develop an optimized drug candidate.[12] this compound possesses several characteristics that make it a compelling lead compound:

-

Established Biological Activity: It has multiple, well-documented biological effects, particularly potent anti-inflammatory and CNS-depressant activities.[2][5]

-

Known Molecular Target: The inhibition of prostaglandin synthase provides a clear, druggable target for its anti-inflammatory action, allowing for rational, structure-based drug design.[5]

-

Natural Product Scaffold: Natural products often possess novel chemical structures with inherent biological relevance, offering unique starting points for drug discovery that are often absent in synthetic libraries.[13]

-

Favorable Profile: The separation of its anti-inflammatory effects from immunosuppressive activity is a desirable trait, suggesting a more targeted mechanism of action.[5]

However, further research is required to fully validate its potential. Critical next steps include comprehensive profiling of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity, elucidation of the mechanisms behind its sedative and hypotensive effects, and initiation of a medicinal chemistry program to explore its structure-activity relationship (SAR) to enhance potency and selectivity while minimizing potential off-target effects.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. inotiv.com [inotiv.com]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guinea Pig Ileum [sheffbp.co.uk]

- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Targets of Cryogenine: A Technical Guide to its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryogenine, a quinolizidine alkaloid primarily isolated from the plant Heimia salicifolia, has long been recognized for its potent anti-inflammatory properties. Despite its traditional use and observed pharmacological effects, a comprehensive understanding of its direct molecular targets and the cellular pathways it modulates has remained largely elusive. This technical guide synthesizes the current, albeit limited, scientific knowledge surrounding this compound's mechanism of action. The available evidence strongly suggests that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of prostaglandin synthesis .[1] This points towards the cyclooxygenase (COX) enzymes as primary, yet unconfirmed, molecular targets. This document provides a detailed overview of the hypothesized mechanism, outlines experimental protocols to further investigate these targets, and presents the known pharmacological data in a structured format to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known as vertine, is a bioactive alkaloid found in Heimia salicifolia.[2] Traditionally, extracts of this plant have been used for their anti-inflammatory and analgesic effects.[1] Early pharmacological studies in the mid-20th century confirmed these properties in animal models, but the precise molecular interactions underlying these effects were not elucidated. This guide aims to consolidate the existing, though sparse, data and provide a framework for future research into the specific cellular pathways targeted by this compound.

Known Pharmacological Effects

While specific molecular targets are not definitively identified, the physiological effects of this compound have been documented. These effects provide crucial clues to its underlying mechanism of action.

| Pharmacological Effect | Experimental Model | Reference |

| Anti-inflammatory | Animal models of edema | [1] |

| Analgesic | Animal models of pain | [1] |

| Antispasmodic | Isolated tissue preparations | [1] |

Table 1: Summary of Observed Pharmacological Effects of this compound. This table summarizes the key in-vivo and in-vitro pharmacological activities that have been reported for this compound.

Hypothesized Molecular Target: Prostaglandin Synthesis Pathway

The most significant insight into this compound's molecular action comes from a 1994 review which states that its anti-inflammatory activity is likely due in part to the "inhibition of prostaglandin synthase".[1] Prostaglandin synthases, more commonly known as cyclooxygenase (COX) enzymes, are central to the inflammatory cascade.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[3][4] Inhibition of these enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Experimental Protocols for Target Validation

To definitively identify and characterize the molecular targets of this compound, a series of focused in-vitro and in-silico experiments are necessary.

In-Vitro Enzyme Inhibition Assays

Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes and to quantify its potency (IC50).

Methodology:

-

Enzyme Source: Utilize commercially available, purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the detection probe. c. Add the different concentrations of this compound to the respective wells. Include a known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control and a vehicle control (e.g., DMSO). d. Incubate the plate according to the manufacturer's instructions. e. Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Molecular Docking Studies

Objective: To predict the binding affinity and interaction mode of this compound with the active sites of COX-1 and COX-2.

Methodology:

-

Protein Structures: Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Software: Use molecular docking software such as AutoDock, Glide, or GOLD.

-

Procedure: a. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on the co-crystallized ligand or known active site residues. b. Dock the prepared this compound structure into the active sites of both COX-1 and COX-2. c. Analyze the resulting docking poses and scoring functions to predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Directions and Conclusion

The current body of evidence provides a strong, yet circumstantial, case for the inhibition of prostaglandin synthesis as a key mechanism of this compound's anti-inflammatory action. However, the lack of direct, quantitative data on its molecular targets represents a significant gap in our understanding. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively identify and characterize the molecular interactions of this compound.

Further research should also explore other potential targets within the inflammatory cascade, such as phospholipase A2 (PLA2), and investigate the downstream effects of this compound on signaling pathways like NF-κB and MAPKs, which are master regulators of inflammation. A comprehensive understanding of this compound's molecular pharmacology will be instrumental in unlocking its full therapeutic potential and could pave the way for the development of novel anti-inflammatory agents.

References

- 1. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heimia salicifolia - Wikipedia [en.wikipedia.org]